Cas no 2228362-61-4 (1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine)
1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- EN300-1788696
- 2228362-61-4
- 1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine
- 1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine
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- Inchi: 1S/C12H15F3N2/c1-17-3-2-16-7-9(17)4-8-5-11(14)12(15)6-10(8)13/h5-6,9,16H,2-4,7H2,1H3
- InChI Key: AKGDJJXDQUZHTB-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=CC=1CC1CNCCN1C)F)F
Computed Properties
- Exact Mass: 244.11873297g/mol
- Monoisotopic Mass: 244.11873297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 15.3Ų
1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788696-0.05g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-0.1g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-0.25g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-0.5g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-1.0g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1788696-2.5g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-5.0g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1788696-10.0g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1788696-1g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1788696-5g |
1-methyl-2-[(2,4,5-trifluorophenyl)methyl]piperazine |
2228362-61-4 | 5g |
$3520.0 | 2023-09-19 |
1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-methyl-2-(2,4,5-trifluorophenyl)methylpiperazine
1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine: A Comprehensive Overview
1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine, identified by the CAS number 2228362-61-4, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their potential applications in drug development. The structure of this compound is characterized by a piperazine ring substituted with a methyl group at position 1 and a trifluorophenylmethyl group at position 2. The presence of fluorine atoms in the aromatic ring introduces unique electronic and steric properties, making this compound a promising candidate for various biological activities.
The synthesis of 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine involves a series of well-established organic chemical reactions. The starting material typically includes a piperazine derivative that undergoes nucleophilic substitution or coupling reactions to introduce the trifluorophenylmethyl group. The use of fluorine atoms in the aromatic ring not only enhances the stability of the molecule but also contributes to its bioavailability and pharmacokinetic properties. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies.
Recent research has focused on evaluating the biological activity of 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine. Studies have demonstrated its potential as a modulator of various cellular pathways, including those involved in inflammation, neurodegenerative diseases, and cancer. For instance, investigations into its anti-inflammatory properties have revealed its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. Additionally, preclinical models have shown promising results in terms of its ability to modulate neuroprotective pathways, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
The pharmacokinetic profile of 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine has also been extensively studied. Research indicates that the compound exhibits favorable absorption and distribution characteristics, with moderate clearance rates. These properties are critical for ensuring that the compound can achieve therapeutic concentrations in target tissues while minimizing systemic toxicity. Furthermore, studies on its metabolic pathways have identified key enzymes responsible for its biotransformation, providing valuable insights into potential drug-drug interactions.
In terms of applications, 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine holds promise in several therapeutic areas. Its ability to target specific receptors and signaling pathways makes it a candidate for the development of novel drugs for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ongoing research is exploring its potential as an anticancer agent by targeting key oncogenic pathways and enhancing the efficacy of existing chemotherapeutic agents.
The structural versatility of 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine also lends itself to further chemical modifications. Researchers are actively exploring analogs with varying substituents on both the piperazine ring and the trifluorophenylmethyl group to optimize its pharmacological properties. These efforts are expected to yield compounds with improved potency, selectivity, and safety profiles.
In conclusion, CAS No. 2228362-61-4, or 1-Methyl-2-(2,4,5-Trifluorophenyl)MethylPiperazine, represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on its pharmacokinetics, mechanism of action, and therapeutic applications
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